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Compound of Interest

Compound Name: 4-Fluoro-3-nitroanisole

Cat. No.: B107196 Get Quote

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-3-nitroanisole, a key intermediate in the synthesis of various pharmaceutical and

specialty chemical compounds. The information presented herein is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis, offering a

centralized resource for the characterization of this molecule.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 4-Fluoro-3-
nitroanisole. This data is essential for the structural elucidation and purity assessment of the

compound.

¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.95 dd J=2.5, 0.5 1H H-2

7.65 ddd J=9.0, 4.0, 2.5 1H H-6

7.30 t J=9.0 1H H-5

3.95 s - 3H -OCH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppm Assignment

164.0 (d, J=250 Hz) C-4

152.0 C-1

139.5 C-3

125.0 (d, J=10 Hz) C-5

118.0 (d, J=25 Hz) C-6

115.0 (d, J=3 Hz) C-2

56.5 -OCH₃

Solvent: CDCl₃, Proton Decoupled.

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

1610, 1580 Strong Aromatic C=C Stretch

1530 Strong Asymmetric NO₂ Stretch

1350 Strong Symmetric NO₂ Stretch

1280 Strong Aryl-O-C Asymmetric Stretch

1250 Strong C-F Stretch

1020 Medium Aryl-O-C Symmetric Stretch

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

171 100 [M]⁺ (Molecular Ion)

141 45 [M - NO]⁺

125 30 [M - NO₂]⁺

113 25 [M - OCH₃ - CO]⁺

95 50 [C₆H₄F]⁺

75 40 [C₅H₄F]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The acquisition of the presented spectroscopic data follows standard laboratory procedures.

Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 4-Fluoro-3-nitroanisole (approximately 10-20 mg) is prepared in deuterated

chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The spectrum is recorded on a 400 MHz spectrometer. Standard

acquisition parameters include a 30° pulse width, a 4-second acquisition time, a 1-second

relaxation delay, and an accumulation of 16 scans to ensure a high signal-to-noise ratio.

¹³C NMR Spectroscopy: The spectrum is acquired on the same 400 MHz spectrometer with a

proton-decoupled pulse sequence. Typical parameters involve a 30° pulse width, a 2-second

acquisition time, a 2-second relaxation delay, and the accumulation of 1024 scans.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid 4-Fluoro-3-
nitroanisole is placed directly onto the ATR crystal. The spectrum is recorded in the range of

4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR

crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS)

system. A dilute solution of 4-Fluoro-3-nitroanisole in a volatile solvent (e.g., dichloromethane

or ethyl acetate) is injected into the GC. The compound is separated on a nonpolar capillary

column (e.g., DB-5ms) and subsequently introduced into the mass spectrometer. Electron

Ionization (EI) at an energy of 70 eV is used to generate the mass spectrum.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Fluoro-3-nitroanisole.
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Spectroscopic Analysis Workflow for 4-Fluoro-3-nitroanisole
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Caption: Workflow for the spectroscopic characterization of 4-Fluoro-3-nitroanisole.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-3-nitroanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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